molecular formula C18H27N5S2 B1668484 1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide CAS No. 122378-49-8

1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide

Cat. No. B1668484
M. Wt: 377.6 g/mol
InChI Key: UHZLKFSNWANYEJ-UHFFFAOYSA-N
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Description

Cgp 21833 is an antifilarial agent.

Scientific Research Applications

Metabolism and Enzymatic Activity:

  • Piperazine compounds have been studied for their role in drug metabolism, specifically how they are oxidized in the human liver. This includes the formation of various metabolites through the action of enzymes like Cytochrome P450 (Hvenegaard et al., 2012).

Antimicrobial and Hypoglycemic Activities:

  • Studies have synthesized piperazine derivatives to investigate their antimicrobial properties against bacteria and fungi. Additionally, their hypoglycemic activities have been evaluated in diabetic rats, indicating potential applications in managing diabetes (Al-Abdullah et al., 2015).

Anti-acetylcholinesterase Activity:

  • Piperazine-benzothiazole derivatives have shown potential as anticholinesterase agents, a property that can be significant in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Antibacterial Activities:

  • Novel piperazine compounds have been synthesized and evaluated for their antibacterial activities. These studies are crucial in the development of new antibiotics, especially against resistant bacterial strains (Shroff et al., 2022).

Analgesic and Anti-inflammatory Agents:

  • Research into novel piperazine derivatives has also explored their use as anti-inflammatory and analgesic agents, highlighting their potential in pain management and inflammation control (Abu‐Hashem et al., 2020).

Antihelminthic Activity:

  • Piperazine derivatives have been tested for antihelminthic activity, showing higher efficacy against certain parasites than standard treatments. This points to potential applications in treating parasitic infections (Mavrova et al., 2006).

Antibacterial Drug Design:

  • Piperazine-linked benzothiazolyl-4-thiazolidinones were synthesized and found to exhibit strong antibacterial effects, demonstrating their role in antibacterial drug design (Patel & Park, 2014).

properties

CAS RN

122378-49-8

Product Name

1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide

Molecular Formula

C18H27N5S2

Molecular Weight

377.6 g/mol

IUPAC Name

N-(2-tert-butyl-5-methyl-1,3-benzothiazol-6-yl)-N'-methylpiperazine-1-carbothiohydrazide

InChI

InChI=1S/C18H27N5S2/c1-12-10-13-15(25-16(21-13)18(2,3)4)11-14(12)23(19-5)17(24)22-8-6-20-7-9-22/h10-11,19-20H,6-9H2,1-5H3

InChI Key

UHZLKFSNWANYEJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C

Appearance

Solid powder

Other CAS RN

122378-49-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 21833;  Cgp-21833;  Cgp21833.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide
Reactant of Route 2
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide
Reactant of Route 3
Reactant of Route 3
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide
Reactant of Route 4
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide
Reactant of Route 5
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide
Reactant of Route 6
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide

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